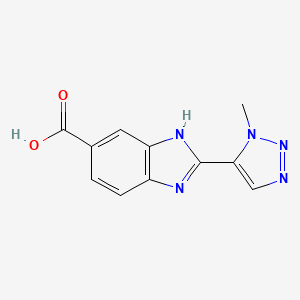

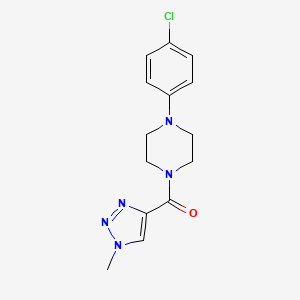

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid” is a compound that contains a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . Triazoles are known for their notable therapeutic importance and are linked with various functionalities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process involves the reaction between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . The reaction conditions can be improved by adopting a mixed solvent of acetonitrile and ethanol to broaden the range of reaction substrates .Physical And Chemical Properties Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and inflammatory disorders. This compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Moreover, this compound has been shown to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Mechanism of Action

Mode of Action

It contains a triazole moiety, which is known to interact with a variety of enzymes and receptors in the biological system . Triazoles can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme .

Biochemical Pathways

Triazole derivatives have been associated with a broad range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Triazole derivatives have been associated with a broad range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Advantages and Limitations for Lab Experiments

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. It is also stable under standard laboratory conditions and can be stored for extended periods of time. However, one limitation of this compound is that it is relatively insoluble in water, which can make it difficult to use in certain experiments. Moreover, this compound has been found to exhibit some toxicity towards mammalian cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound. This could involve the use of alternative coupling agents or solvents to improve the yield and purity of the compound. Another area of interest is the investigation of the structure-activity relationship of this compound. This could involve the synthesis of analogs of this compound with different substituents or modifications to the triazole or benzimidazole groups. Moreover, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid can be synthesized through a multi-step process starting from commercially available reagents. The synthesis of this compound involves the condensation of 2-aminobenzimidazole with 3-methyl-4-amino-1,2,4-triazole in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated to reflux in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield this compound as a white solid.

properties

IUPAC Name |

2-(3-methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-16-9(5-12-15-16)10-13-7-3-2-6(11(17)18)4-8(7)14-10/h2-5H,1H3,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNIKJYSJQROSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)

![N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2900391.png)

![4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2900393.png)

![8-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2900400.png)

![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)

![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)